molecular formula C25H31BrN2O3 B379136 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

Cat. No.: B379136
M. Wt: 487.4g/mol
InChI Key: KEIODEBUAJSKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group, a piperidinylcarbonyl group, and a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-methoxybenzaldehyde, 2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5-one, and piperidine. The key steps in the synthesis may involve:

    Aldol Condensation: Combining 3-bromo-4-methoxybenzaldehyde with 2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5-one under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydroquinolinone core.

    Amidation: The final step involves the reaction of the cyclized product with piperidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5-carboxylic acid.

    Reduction: Formation of 4-(3-methoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one.

    Substitution: Formation of 4-(3-azido-4-methoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one.

Scientific Research Applications

4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets. The brominated methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidinylcarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one: Lacks the piperidinylcarbonyl group.

    4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one: Contains a morpholinylcarbonyl group instead of a piperidinylcarbonyl group.

Uniqueness

The presence of the piperidinylcarbonyl group in 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE provides unique properties such as increased binding affinity to certain molecular targets and enhanced stability under physiological conditions.

Properties

Molecular Formula

C25H31BrN2O3

Molecular Weight

487.4g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C25H31BrN2O3/c1-15-21(24(30)28-10-6-5-7-11-28)22(16-8-9-20(31-4)17(26)12-16)23-18(27-15)13-25(2,3)14-19(23)29/h8-9,12,22,27H,5-7,10-11,13-14H2,1-4H3

InChI Key

KEIODEBUAJSKHE-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Br)C(=O)N4CCCCC4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Br)C(=O)N4CCCCC4

Origin of Product

United States

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